

Heptachlor-exo-epoxide: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Heptachlor-exo-epoxide*

Cat. No.: *B7800223*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptachlor-exo-epoxide is a primary and more persistent metabolite of heptachlor, a polychlorinated cyclodiene insecticide.[1][2] First isolated from technical chlordane in 1946, heptachlor was widely used for agricultural and domestic purposes to control termites, ants, and other soil insects until its uses were significantly restricted in the 1980s due to concerns over its environmental persistence and potential health risks.[3][4] Heptachlor itself is metabolized in plants, animals, and microorganisms to form heptachlor epoxide, which exists as two stereoisomers: the more stable and environmentally prevalent *exo*-epoxide (Isomer B) and the *endo*-epoxide (Isomer A).[5][6] This document provides a detailed technical guide on the chemical structure, properties, analytical methods, and biological interactions of **Heptachlor-exo-epoxide**.

Chemical Structure and Properties

Heptachlor-exo-epoxide is a white, crystalline solid.[2][7] It is formed by the epoxidation of the double bond in the heptachlor molecule.[5] The *exo* configuration indicates the epoxide ring is oriented on the opposite side of the chlorinated ring system. This configuration contributes to its increased stability and persistence in the environment compared to the parent compound.[6]

IUPAC Name: (1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.0^{2,7}.0^{3,5}]undec-9-ene[5] CAS Number: 1024-57-3[8] Molecular Formula:

C₁₀H₅Cl₇O[5][9]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Heptachlor-exo-epoxide**.

Property	Value	Reference(s)
Molecular Weight	389.32 g/mol	[10]
Melting Point	156 - 163 °C	[11]
Boiling Point	425.5 °C at 760 mmHg	[12]
Density	1.91 g/cm ³	[12]
Water Solubility	0.350 mg/L (ppm)	[10]
LogP (Octanol-Water Partition Coefficient)	4.45	[12]
Vapor Pressure	4.71 x 10 ⁻⁷ mmHg at 25°C	[12]

Toxicological Data

Heptachlor-exo-epoxide is considered to be more toxic and persistent than its parent compound, heptachlor.[5] The U.S. Environmental Protection Agency (EPA) has classified heptachlor epoxide as a probable human carcinogen.[7] Acute toxicity values are often reported for the parent compound, heptachlor, as its effects are largely attributed to its metabolic conversion to the epoxide.[1]

Parameter	Value	Species	Reference(s)
Oral LD ₅₀ (Heptachlor)	40 - 2,302 mg/kg	Rodents (rats, mice, hamsters, guinea pigs)	[13]
Oral LD ₅₀ (Heptachlor Epoxide)	39 - 144 mg/kg	Rodents (rats, mice) and rabbits	[13]
Dermal LD ₅₀ (Heptachlor)	119 - 320 mg/kg	Rats	[3]
EPA Oral Slope Factor (Heptachlor Epoxide)	9.1 per (mg/kg)/day	-	[1]

Experimental Protocols

Metabolic Synthesis

Heptachlor is metabolized to heptachlor epoxide by cytochrome P450 (CYP) enzymes, primarily in the liver.[5][14] Recent studies suggest that CYP3A5 is the most likely human CYP isoform responsible for this biotransformation.[14] The process involves an electrophilic attack by the oxygen atom of the enzyme's active site on the double bond of the heptachlor molecule, leading to the formation of the epoxide ring.[14]

Analytical Methods for Detection and Quantification

The detection and quantification of **Heptachlor-exo-epoxide** in various matrices are crucial for environmental monitoring and human exposure assessment. Gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS) are the most common analytical techniques.[15][16]

3.2.1 Sample Preparation

- Biological Samples (Adipose tissue, blood, serum): Extraction is typically performed using organic solvents, followed by cleanup steps to remove interfering substances.[15]
- Environmental Samples (Water, soil, air):

- Water: Extraction with methylene chloride.[16]
- Soil/Sediment: Extraction with methylene chloride, followed by extract cleanup.[16]
- Air: Sampling using a polyurethane foam plug sampler, followed by Soxhlet extraction with petroleum ether.[16]

3.2.2 Instrumental Analysis

The following table outlines common analytical methods and their performance characteristics.

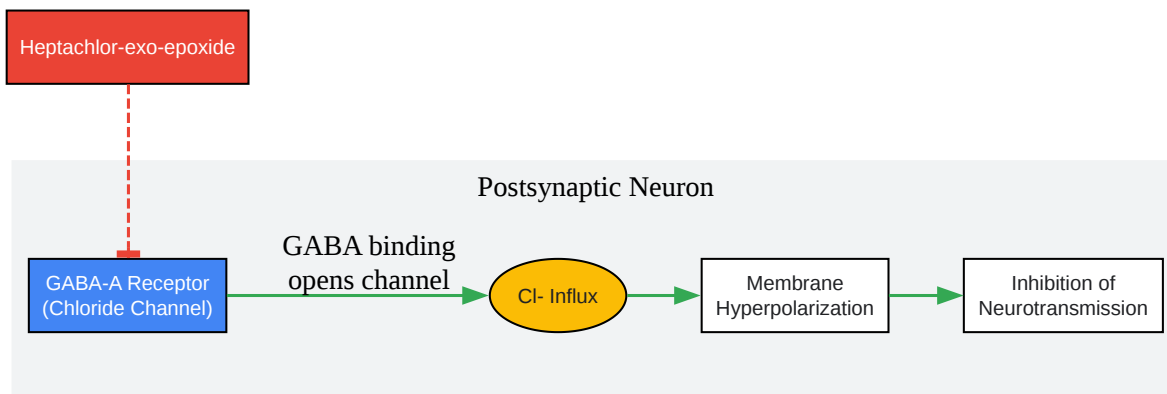
Analytical Method	Sample Matrix	Sample Detection Limit	Percent Recovery	Reference(s)
GC/ECD (EPA Method 8080)	Waste water	0.083 µg/L	89%	[16]
GC/MS (EPA Method 8250)	Waste water	2.2 µg/L	92%	[16]
GC/ECD (EPA Method 508)	Drinking water	0.015 µg/L	95%	[16]
GC/ECD	Indoor air	<3 ppt	Not Reported	[16]

Biological Activity and Signaling Pathways

Heptachlor-exo-epoxide is a neurotoxicant and a suspected carcinogen that can disrupt cellular signaling pathways.[3][5]

Neurotoxicity

Like other cyclodiene insecticides, **Heptachlor-exo-epoxide** acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex in the central nervous system.[5] This inhibition blocks the influx of chloride ions into neurons, leading to hyperexcitation, convulsions, and, at high doses, death.[3][5]



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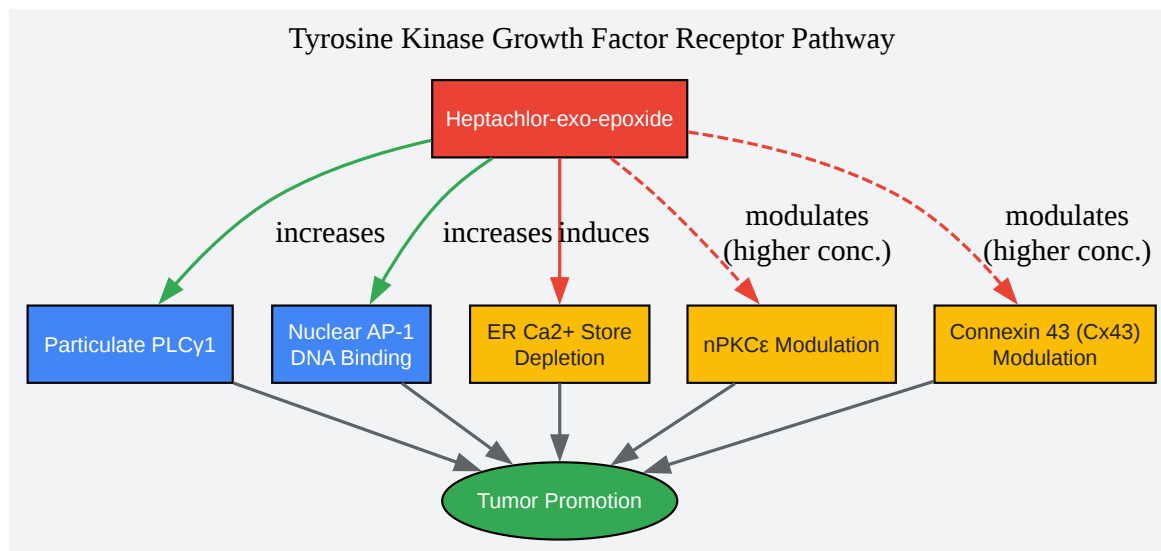
*GABA Receptor Inhibition by **Heptachlor-exo-epoxide**.*

Carcinogenicity and Tumor Promotion

Heptachlor-exo-epoxide is considered a liver tumor promoter.[17] Studies in mouse hepatoma cells have shown that it can affect multiple signal transduction pathways involved in cell growth, differentiation, and apoptosis. The tyrosine kinase growth factor receptor pathway is suggested as a critical pathway for its tumor-promoting effects.[17]

Key molecular targets and effects include:

- Increased PLC γ 1 and AP-1 DNA binding: These are the most sensitive biomarkers, showing effects at lower concentrations than other targets.[17]
- Modulation of nPKC ϵ and Connexin 43 (Cx43): Effects on these proteins are observed at higher concentrations and longer exposure times.[17]
- Depletion of Endoplasmic Reticulum (ER) Calcium Stores: This is another significant effect induced by heptachlor epoxide exposure.[17]

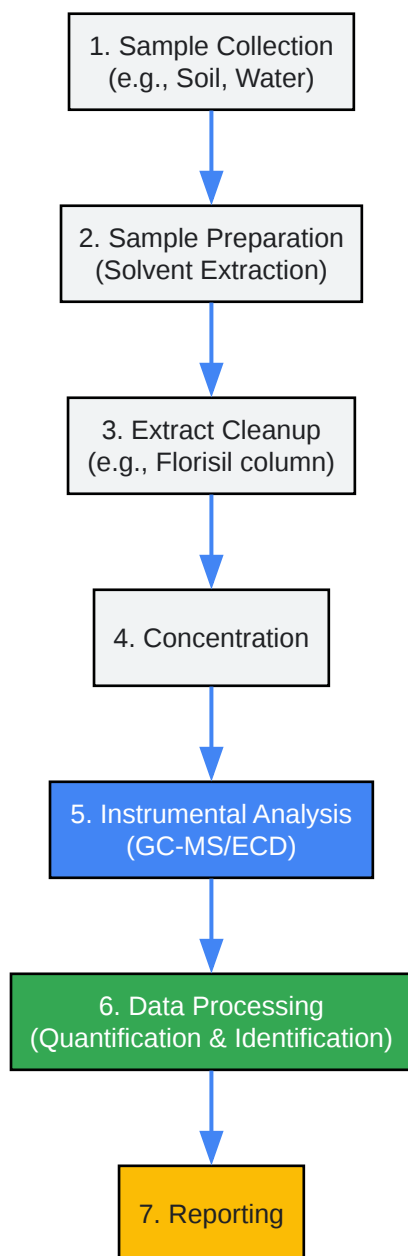


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*Signaling Pathways in **Heptachlor-exo-epoxide**-Induced Tumor Promotion.*

Experimental Workflow for Analysis

The following diagram illustrates a typical experimental workflow for the analysis of **Heptachlor-exo-epoxide** in an environmental sample.



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General Workflow for **Heptachlor-exo-epoxide** Analysis.

Conclusion

Heptachlor-exo-epoxide remains a compound of significant interest to researchers in environmental science, toxicology, and drug development due to its persistence, toxicity, and potential as a human carcinogen. Its mechanism of action, particularly its role as a neurotoxicant and a liver tumor promoter, involves the disruption of critical cellular signaling

pathways. A thorough understanding of its chemical properties and the availability of robust analytical methods are essential for monitoring its presence in the environment and assessing its risk to human health. Further research into its specific interactions with cellular targets may provide insights into the mechanisms of organochlorine toxicity and carcinogenesis.

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